molecular formula C18H18O2 B12337961 Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate

Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate

Cat. No.: B12337961
M. Wt: 266.3 g/mol
InChI Key: INIVUKHJTWOGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate is an organic compound with the molecular formula C18H18O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group attached to the phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate typically involves the esterification of 2-(9,10-dihydrophenanthren-2-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(9,10-dihydrophenanthren-2-yl)acetic acid+ethanolsulfuric acidethyl 2-(9,10-dihydrophenanthren-2-yl)acetate+water\text{2-(9,10-dihydrophenanthren-2-yl)acetic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2-(9,10-dihydrophenanthren-2-yl)acetic acid+ethanolsulfuric acid​ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(9,10-dihydrophenanthren-2-yl)acetic acid or 2-(9,10-dihydrophenanthren-2-yl)acetone.

    Reduction: Formation of 2-(9,10-dihydrophenanthren-2-yl)ethanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenanthrene core.

Scientific Research Applications

Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate can be compared with other similar compounds, such as:

    9,10-Dihydrophenanthrene: A parent compound with similar structural features but lacking the ester group.

    2-Phenanthreneacetic acid: The carboxylic acid precursor used in the synthesis of the ester.

    Ethyl 2-phenylacetate: A structurally related ester with a phenyl group instead of the phenanthrene core.

The uniqueness of this compound lies in its combination of the phenanthrene core with the ethyl ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate

InChI

InChI=1S/C18H18O2/c1-2-20-18(19)12-13-7-10-17-15(11-13)9-8-14-5-3-4-6-16(14)17/h3-7,10-11H,2,8-9,12H2,1H3

InChI Key

INIVUKHJTWOGPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)C3=CC=CC=C3CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.